molecular formula C5H8ClF2N3 B6617999 [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1461707-53-8

[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B6617999
CAS No.: 1461707-53-8
M. Wt: 183.59 g/mol
InChI Key: CJFUIQUGDDJUDD-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves multiple steps. One common approach is the difluoromethylation of pyrazole followed by amination . The difluoromethylation can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing the difluoromethyl group to a methyl group.

  • Substitution: : Replacing the difluoromethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include nitric acid or peroxides .

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include amides , nitro compounds , methyl derivatives , and substituted pyrazoles .

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. In biology, it can serve as a building block for the development of new drugs and bioactive compounds.

Medicine

In the medical field, [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is explored for its potential therapeutic properties. It may be used in the design of antiviral , antibacterial , and anticancer agents due to its ability to interact with biological targets.

Industry

In industry, this compound is utilized in the production of agrochemicals , pharmaceuticals , and advanced materials . Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological outcomes. The pathways involved may include enzyme inhibition , receptor modulation , or cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

  • 3-(Chloromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

  • 3-(Bromomethyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Uniqueness

The uniqueness of [3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride lies in its difluoromethyl group , which imparts distinct chemical and biological properties compared to its chloro- and bromo- counterparts. This group enhances the compound's stability and reactivity, making it a valuable asset in various applications.

Properties

IUPAC Name

[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)4-3(1-8)2-9-10-4;/h2,5H,1,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFUIQUGDDJUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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